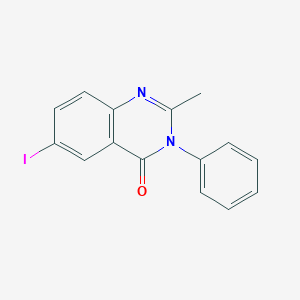

6-iodo-2-methyl-3-phenylquinazolin-4-one

Description

Significance of Nitrogen-Containing Fused Heterocycles in Drug Design Research

Nitrogen-containing fused heterocycles are a cornerstone of modern drug design and discovery. nih.govrsc.org These organic compounds, which feature ring structures composed of at least two different elements, one of which is nitrogen, are prevalent in a vast array of biologically active molecules. rsc.orgmdpi.com Over 85% of all physiologically active compounds contain a heterocyclic structure, with nitrogen-containing heterocycles being the most common framework. nih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) shows that approximately 59-60% of small-molecule drugs incorporate a nitrogen heterocycle. mdpi.commsesupplies.comopenmedicinalchemistryjournal.com

The significance of these structures lies in their diverse biological activities and their ability to mimic natural products and endogenous metabolites. rsc.orgopenmedicinalchemistryjournal.com The presence of nitrogen atoms allows for hydrogen bonding with biological targets like DNA and proteins, which is a key mechanism for the therapeutic action of many drugs, including anti-cancer agents. nih.govrsc.orgmdpi.com The structural diversity of these heterocycles permits fine-tuning of their biological and physicochemical properties, enabling medicinal chemists to optimize them for specific therapeutic applications. nih.govmsesupplies.com This versatility has led to their use in developing drugs for a wide range of diseases, including cancer, infections, and central nervous system disorders. nih.govnih.gov

The Quinazolinone Scaffold as a Privileged Structure in Contemporary Chemical Biology

Within the vast family of nitrogen heterocycles, the quinazolinone scaffold holds a special status as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a fertile ground for the development of new therapeutic agents. nih.govnih.gov The quinazolinone structure, consisting of a benzene (B151609) ring fused to a pyrimidinone ring, is found in over 150 naturally occurring alkaloids and a multitude of synthetic compounds with a broad spectrum of pharmacological activities. nih.govmdpi.com

The quinazolinone scaffold's privileged nature stems from several key attributes. Its fused ring system is stable, and methods for its synthesis are often straightforward and efficient. nih.gov Furthermore, these compounds are typically lipophilic, which helps them penetrate biological membranes like the blood-brain barrier, making them suitable for targeting the central nervous system. nih.gov The versatility of the quinazolinone core allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities. researchgate.netresearchgate.netnih.gov

Research Trajectories for Substituted Quinazolinone Derivatives

Research into substituted quinazolinone derivatives is a dynamic and expanding field, driven by the scaffold's proven therapeutic potential. mdpi.comresearchgate.net Scientists are continuously exploring how the addition of different functional groups at various positions on the quinazolinone nucleus affects the molecule's biological activity. researchgate.netfrontiersin.org This structure-activity relationship (SAR) is crucial for designing more potent and selective drugs. mdpi.com

Current research trajectories focus on several key areas:

Anticancer Agents: A significant area of research involves modifying the quinazolinone scaffold to create potent anticancer agents. mdpi.comnih.gov Many derivatives have been developed as inhibitors of specific targets like epidermal growth factor receptor (EGFR), a key player in the growth of various tumors. nih.govnih.gov

Antimicrobial Agents: Researchers are designing novel quinazolinone derivatives to combat bacterial and fungal infections, including those caused by multi-drug resistant strains. nih.govnih.govnih.gov Substitutions with halogens or other electron-rich groups have been shown to enhance antimicrobial properties. nih.govnih.gov

Anti-inflammatory and Analgesic Agents: The anti-inflammatory potential of quinazolinones is another major focus. nih.govresearchgate.netiosrjournals.org Studies have shown that substituting the quinazolinone ring at the N-3 and C-2 positions can lead to compounds with significant anti-inflammatory and analgesic effects. frontiersin.orgnih.gov

Anticonvulsant Agents: Following the discovery of the sedative and anticonvulsant properties of methaqualone, a simple quinazolinone derivative, research has continued to explore new analogues with improved efficacy and safety profiles for treating epilepsy and other seizure disorders. nih.govnih.govmdpi.comnih.gov

Overview of Research on 6-iodo-2-methyl-3-phenylquinazolin-4-one within the Quinazolinone Class

The specific compound This compound belongs to a class of halogenated quinazolinone derivatives that have been investigated for various biological activities. The introduction of an iodine atom at the 6-position is a common strategy in medicinal chemistry to enhance the biological potency of a molecule. nih.gov

While direct and extensive research focused solely on the 3-phenyl substituted variant is not widely documented in isolation, studies on closely related analogues provide significant insights into its potential properties. Research has been conducted on series of 6-iodo-2-methyl-3-substituted-quinazolin-4-ones and 6-iodo-2-phenyl-3-substituted-quinazolin-4-ones. researchgate.netiaea.orgdoaj.org

Key research findings for this class of compounds include:

Synthesis: The synthesis of the 6-iodo-2-methylquinazolin-4-one core typically starts with the iodination of anthranilic acid, followed by reactions to form the heterocyclic ring. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.net For example, 5-iodoanthranilic acid can be reacted with acetic anhydride (B1165640), and the resulting intermediate is then treated with an appropriate amine (like aniline (B41778) for the 3-phenyl derivative) in the presence of a dehydrating agent. researchgate.net Another method involves the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one using iodine monochloride. semanticscholar.org

Anticonvulsant Activity: A study on a series of 6-iodo-2-phenyl-3-substituted-quinazolin-4(3H)-one derivatives revealed significant anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures, with some compounds showing efficacy comparable to reference drugs like phenobarbital. researchgate.net Molecular docking studies suggested that these compounds bind to the GABA-A receptor, a key target for anticonvulsant drugs. researchgate.net

Anti-inflammatory Activity: Research on 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one demonstrated potent anti-inflammatory activity in carrageenan-induced paw edema tests in rats, with efficacy exceeding that of the standard drug indomethacin. researchgate.net

Antimicrobial Activity: Studies on related 6-iodo-quinazolinone derivatives have shown broad-spectrum antimicrobial activity. nih.gov For instance, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one displayed significant antibacterial effects against organisms such as Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

The collective research on 6-iodo-quinazolinone derivatives suggests that the This compound scaffold is a promising candidate for further investigation as a potential therapeutic agent, particularly in the areas of epilepsy, inflammation, and infectious diseases.

Structure

3D Structure

Properties

CAS No. |

4449-71-2 |

|---|---|

Molecular Formula |

C15H11IN2O |

Molecular Weight |

362.16 g/mol |

IUPAC Name |

6-iodo-2-methyl-3-phenylquinazolin-4-one |

InChI |

InChI=1S/C15H11IN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |

InChI Key |

JANJEPMDLDHTLL-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |

Other CAS No. |

4449-71-2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 6 Iodo 2 Methyl 3 Phenylquinazolin 4 One Analogs

Fundamental Principles of SAR in Heterocyclic Compound Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, investigating the link between a molecule's chemical structure and its biological activity. wikipedia.org The primary goal is to identify the specific structural features, or pharmacophores, responsible for a compound's therapeutic effects. nih.gov In the realm of heterocyclic compounds, which form the backbone of numerous pharmaceuticals, SAR analysis allows chemists to strategically modify molecules to enhance their potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govrroij.com

Key principles of SAR in heterocyclic research include:

Identification of the Core Scaffold: Determining the essential heterocyclic ring system that confers the baseline activity. The quinazolinone nucleus, for example, is a core structure in many compounds with a broad range of biological activities. nih.govmdpi.com

Influence of Substituents: Evaluating how different functional groups at various positions on the heterocyclic ring affect biological activity. This includes considering their electronic properties (electron-donating or electron-withdrawing), steric effects (size and shape), and lipophilicity. rroij.com

Spatial Arrangement: Understanding the three-dimensional arrangement of atoms (stereochemistry) and how it influences the interaction with biological targets like enzymes or receptors. youtube.com

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres) to improve the compound's profile. Heterocyclic rings are often used as bioisosteres to optimize drug properties. rroij.com

By systematically altering the structure of a lead compound and assessing the resulting changes in biological activity, researchers can build a comprehensive SAR model. wikipedia.org This model then guides the rational design of new, more effective drug candidates. nih.gov

Influence of Substitution at Position 6 (Iodo Group) on Biological Activities

The substitution pattern on the benzene (B151609) ring portion of the quinazolinone core is a critical determinant of biological activity. Specifically, the presence of a halogen at position 6 has been shown to be significant. nih.govnih.gov

Electronic and Steric Contributions of Halogen Substituents (specifically Iodine)

Halogens, and iodine in particular, contribute to a molecule's properties through a combination of electronic and steric effects that can profoundly influence drug-target interactions.

Electronic Effects: Iodine is the least electronegative of the stable halogens, but it still acts as a weak electron-withdrawing group through inductive effects. Its most significant electronic contribution, however, is its ability to participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer surface of the iodine atom (known as a σ-hole) interacts favorably with a nucleophilic or electron-rich site on a biological target, such as an oxygen or nitrogen atom in an amino acid residue. nih.govnih.gov This interaction is distinct from and can be complementary to traditional hydrogen bonding.

Steric Effects and Lipophilicity: Iodine is the largest and most polarizable of the common halogen substituents. acs.org Its significant size can have major steric implications, influencing how the molecule fits into a receptor's binding pocket. The large size can either be beneficial, by promoting a better fit and inducing a specific conformation, or detrimental, by causing steric clashes that prevent binding. acs.org Furthermore, the introduction of an iodine atom significantly increases the lipophilicity (fat-solubility) of the molecule, which can enhance its ability to cross cell membranes and reach its target.

Impact on Molecular Interactions with Biological Targets

The iodo group at position 6 can directly impact how the quinazolinone molecule interacts with its biological target. The substitution of the quinazolinone's main aromatic ring with iodine at the 6 and/or 8 positions has been noted to significantly improve antibacterial activity. nih.gov This enhancement is often attributed to the unique properties of the iodine atom.

The ability of iodine to form halogen bonds provides a specific and directional interaction that can anchor the molecule within a protein's active site. nih.gov For example, in the design of inhibitors for the protein transthyretin, incorporating iodine atoms was found to be a crucial design feature, mimicking the natural binding of thyroid hormones which are iodinated molecules. nih.govnih.gov The iodine atom was observed to establish close hydrophobic interactions with various amino acid residues, occupying specific pockets within the binding site and forming stabilizing halogen bonds. nih.gov This demonstrates that the iodo group at position 6 is not merely a bulky placeholder but can be an active participant in creating high-affinity binding to a biological target.

Role of Substitution at Position 2 (Methyl Group) in Modulating Pharmacological Profiles

Structure-activity relationship studies of the quinazolinone ring have revealed that substituents at position 2 are significant for determining pharmacological activity. nih.govnih.govresearchgate.net The presence of a methyl group at this position is a common feature in many biologically active quinazolinone derivatives. nih.gov

Significance of Substitution at Position 3 (Phenyl Group) and Its Derivatives

The substituent at position 3 of the quinazolinone ring is widely recognized as a key modulator of biological activity. The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial and anticancer activities. nih.govresearchgate.net

Effects of Aromatic Moiety on Receptor Binding and Selectivity

The phenyl group at position 3 plays a crucial role in orienting the molecule within a biological target's binding site. This aromatic moiety can engage in several types of non-covalent interactions that are vital for high-affinity binding:

Hydrophobic Interactions: The flat, nonpolar surface of the phenyl ring can interact favorably with hydrophobic pockets in a receptor.

Pi-Pi Stacking: The aromatic ring can stack with other aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the protein, a common and significant stabilizing interaction.

Cation-Pi Interactions: The electron-rich face of the phenyl ring can interact with positively charged residues (like lysine (B10760008) or arginine).

The substitution pattern on this phenyl ring itself offers a major opportunity for SAR exploration. Adding different functional groups (e.g., halogens, methoxy (B1213986) groups, nitro groups) to the phenyl ring can fine-tune the electronic and steric properties of the entire molecule. This, in turn, can dramatically affect binding affinity and selectivity for a specific receptor or enzyme. nih.gov For example, in one study on quinazolinone derivatives as anticancer agents, it was found that a properly substituted phenyl ring at position 3 was favorable for inhibiting the enzyme Topoisomerase I. nih.gov Similarly, the introduction of various substituents on the phenyl ring has been shown to significantly influence the antibacterial profile of quinazolinone compounds. nih.gov

Research Findings on 6-Iodo-2-methylquinazolin-4(3H)-one Analogs

The following table summarizes the biological activities of various quinazolinone derivatives, highlighting the impact of different substitutions.

| Compound | R2 Substituent | R3 Substituent | R6 Substituent | Biological Activity | Source |

|---|---|---|---|---|---|

| 6-iodo-2-methyl-3-phenylquinazolin-4-one | -CH₃ | Phenyl | -I | Core structure for SAR studies; serves as a scaffold for developing derivatives with cytotoxic and antimicrobial activities. | nih.govresearchgate.net |

| Compound 3a | -CH₃ | 4-fluorophenyl | -I | Showed remarkable cytotoxic activity against specific human cancer cell lines. | researchgate.net |

| Compound 3b | -CH₃ | 4-chlorophenyl | -I | Demonstrated significant cytotoxic activity on cancer cell lines. | researchgate.net |

| Compound 3e | -CH₃ | 4-methylphenyl | -I | Exhibited notable cytotoxic activity compared to paclitaxel. | researchgate.net |

| Compound 2 (Antibacterial) | (varies) | Substituted Phenyl | -H | Lead compound with antibacterial activity against S. aureus, inhibits PBP1 and PBP2a. | nih.gov |

| Compound 27 (Antibacterial) | (varies) | Substituted Phenyl | -H | Potent activity against MRSA strains, with oral bioavailability and in vivo efficacy. | nih.gov |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | -CH₃ | Substituted Phenyl | -I (and -I at C8) | Significantly improved antibacterial activity. | nih.gov |

Exploration of Other Heterocyclic Moieties at Position 3

The substitution at the 3-position of the quinazolin-4-one nucleus is a critical determinant of its biological activity. researchgate.net Research has shown that replacing the phenyl ring with various heterocyclic systems can significantly modulate the pharmacological profile of the parent compound. researchgate.net This exploration is driven by the understanding that different heterocyclic rings can introduce novel steric and electronic features, leading to altered binding interactions with biological targets.

Synthetic strategies to introduce heterocyclic moieties at position 3 often involve the initial preparation of a 3-amino-6-iodo-2-methylquinazolin-4-one intermediate. researchgate.net This key intermediate is synthesized by reacting 2-amino-5-iodomethylbenzoate with acetic anhydride (B1165640) to form 6-iodo-4H-benzoxazin-4-one, which is then treated with hydrazine (B178648) hydrate. researchgate.net This amino group serves as a handle for the subsequent construction of various heterocyclic rings.

For instance, a series of novel 2-phenyl-3-substituted quinazolin-4(3H)-ones have been synthesized by treating methyl-N-(2-phenyl quinazolin-3-yl-4(3H)-one)dithiocarbamate with different amines. researchgate.net While this example pertains to a 2-phenyl analog, the principle of modifying the 3-position is directly applicable.

In other related studies, various five-membered heterocyclic moieties have been linked to the quinazolin-4(3H)-one nucleus. researchgate.net These include 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) rings. researchgate.net The synthesis of these analogs often begins with the alkylation of the quinazolinone at the N-3 position with a reagent like ethyl chloroacetate, followed by conversion to a carbohydrazide (B1668358). researchgate.net This carbohydrazide is a versatile intermediate that can be cyclized into different heterocyclic systems. researchgate.net For example, reaction with acyl chlorides and subsequent cyclization can yield 1,3,4-oxadiazoles, while treatment with ammonium (B1175870) thiocyanate (B1210189) or organic isothiocyanates can lead to the formation of thiosemicarbazides, which are precursors to 1,3,4-thiadiazoles and 1,2,4-triazoles. researchgate.net

The following table summarizes the types of heterocyclic moieties that have been explored at position 3 of the quinazolinone core and the general synthetic approaches.

| Heterocyclic Moiety at Position 3 | General Synthetic Approach | Key Intermediates |

| 1,3,4-Oxadiazole | Cyclization of a diacyl hydrazine derivative. researchgate.net | 3-(Carbohydrazide)-quinazolin-4-one researchgate.net |

| 1,3,4-Thiadiazole | Cyclization of a thiosemicarbazide (B42300) derivative in acidic medium. researchgate.net | 3-(Thiosemicarbazide)-quinazolin-4-one researchgate.net |

| 1,2,4-Triazole | Cyclization of a thiosemicarbazide derivative in basic medium. researchgate.net | 3-(Thiosemicarbazide)-quinazolin-4-one researchgate.net |

| Pyrimidine | Reaction of hydrazono derivatives with appropriate reagents. ekb.eg | 3-Arylhydrazono-quinazolin-4-one ekb.eg |

| Pyrazole | Reaction of hydrazono derivatives with hydrazines. ekb.eg | 3-Arylhydrazono-quinazolin-4-one ekb.eg |

Conformational Analysis and Tautomerism in SAR Context

The three-dimensional structure and potential tautomeric forms of quinazolin-4-one derivatives are crucial for understanding their structure-activity relationships. The quinazolin-4(3H)-one system itself can exist in different tautomeric forms, although the keto form is generally considered to be the most stable. researchgate.net The location of the hydrogen on the nitrogen at position 3 and the oxygen at position 4 defines the primary tautomeric state. researchgate.net

Conformational analysis of this compound and its analogs is essential to determine the spatial arrangement of the different substituents, which in turn governs how the molecule interacts with its biological target. The relative orientation of the phenyl ring at position 3 with respect to the quinazolinone core is of particular importance. This orientation is influenced by the steric bulk of the substituents on both the phenyl ring and the quinazolinone scaffold.

Molecular docking studies on related quinazolinone derivatives have highlighted the importance of specific conformations for binding to target proteins, such as kinases. researchgate.netmdpi.com For instance, the ability of the molecule to adopt a conformation that allows for hydrogen bonding and hydrophobic interactions within the active site of an enzyme is a key determinant of its inhibitory activity. researchgate.net

Tautomerism can also play a role in the biological activity of these compounds. The ability to exist in different tautomeric forms can influence the molecule's electronic properties and its ability to act as a hydrogen bond donor or acceptor. While the 4(3H)-one tautomer is predominant, the potential for other forms to exist in equilibrium, even in small populations, could be significant for biological interactions.

Mechanistic Research and Biological Target Elucidation for Quinazolinone Derivatives

Pathways of Biological Action: Advanced Research Perspectives

Currently, there is a significant lack of published research focusing on the specific biological action pathways of 6-iodo-2-methyl-3-phenylquinazolin-4-one. While the broader class of quinazolinone derivatives is known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory effects, the precise mechanisms for this specific iodo-substituted compound have not been elucidated.

Research has been conducted on the synthesis and general cytotoxic effects of series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives. For instance, one study synthesized a novel series of these compounds and evaluated their in vitro cytotoxic activity against various human cancer cell lines, with some derivatives showing notable activity. researchgate.net However, this research did not extend to a detailed investigation of the underlying molecular pathways for the 3-phenyl substituted version. Another study focused on 3-amino-6-iodo-2-methylquinazolin-4(3H)-one, a structurally related compound, investigating its ability to cause DNA photo-cleavage, but this mechanism cannot be directly attributed to the 3-phenyl derivative. mdpi.com

Investigations into Enzyme Inhibition Mechanisms

Specific investigations into the enzyme inhibitory profile of this compound are not present in the available scientific literature. The following sections outline the research landscape for the broader class of quinazolinone derivatives against key enzyme targets, highlighting the absence of data for the specific compound of interest.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Research

The quinazolinone scaffold is recognized as a viable bioisostere for other known PARP-1 inhibitors, leading to the design and synthesis of various quinazolinone derivatives with potent inhibitory activity. researchgate.net These inhibitors typically function by competing with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate at the enzyme's active site, which is crucial for the repair of single-strand DNA breaks. nih.gov Inhibition of PARP-1 in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, can lead to synthetic lethality and targeted cell death. However, no studies have specifically tested or reported the efficacy of this compound as a PARP-1 inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition Studies

DHFR is a well-established target for anticancer drugs, as its inhibition disrupts the synthesis of nucleotides necessary for cell proliferation. nih.gov Several quinazoline-based compounds have been developed as DHFR inhibitors. bldpharm.com Molecular docking studies on certain 6-iodo-2-methylquinazolin-4(3H)-one derivatives (though not the 3-phenyl variant) have suggested potential interactions with DHFR. researchgate.net For example, in silico analysis of related compounds indicated that the quinazoline (B50416) core can bind to key amino acid residues within the DHFR active site. researchgate.net Despite these related findings, direct enzymatic assays or detailed binding studies for this compound against DHFR have not been published.

Tyrosine Kinase Inhibition Research

The quinazoline core is a hallmark of many clinically approved tyrosine kinase inhibitors (TKIs), which target enzymes like the Epidermal Growth Factor Receptor (EGFR). sigmaaldrich.com These inhibitors typically act as ATP-competitive agents, blocking the signaling pathways that lead to cell growth and proliferation. researchgate.net Studies on various quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against multiple tyrosine kinases, including EGFR, HER2, and CDK2. mdpi.com While the general scaffold is proven, there is no specific research available that evaluates the potential of this compound as a tyrosine kinase inhibitor.

Phosphoinositide 3-kinase (PI3K) Pathway Modulation

The PI3K pathway is critical for regulating cellular growth, proliferation, and survival, making it a key target in cancer therapy. Quinazoline derivatives have been successfully developed as PI3K inhibitors, with some achieving FDA approval. These compounds can selectively target different isoforms of PI3K, modulating downstream signaling. A study on related 6-iodo-2-methylquinazolin-4(3H)-one derivatives showed that some compounds possess PI3K inhibitory potential. researchgate.net However, the specific compound this compound has not been a subject of such investigations.

Cyclin-Dependent Kinase (CDK) Inhibition

CDK inhibitors represent a major strategy in cancer treatment by inducing cell cycle arrest. The hyperactivation of the cyclin D-CDK4/6 complex is a feature of many cancers, and its inhibition can halt the progression from the G1 to S phase of the cell cycle. The quinazolinone structure has been successfully used to develop potent inhibitors of various CDKs, including CDK2 and CDK4/6. mdpi.com For instance, certain quinazolin-4(3H)-one derivatives have shown strong inhibitory activity against CDK2. mdpi.com Despite the potential of the core structure, there are no published findings on the activity of this compound against any cyclin-dependent kinases.

Modulation of Cellular Processes at the Molecular Level

The quinazolinone scaffold is a cornerstone in the development of new therapeutic agents, with numerous derivatives exhibiting potent effects on fundamental cellular processes.

The ability to interfere with the cell cycle is a hallmark of many anticancer agents. Studies on various quinazolinone derivatives have demonstrated their capacity to halt cell cycle progression at different phases, thereby inhibiting tumor cell proliferation.

For instance, a study on 2-phenylquinazolin-4(3H)-one derivatives revealed that several compounds in this class could induce cell cycle arrest in the G0/G1 phase in HeLa cells. nih.govresearchgate.netewha.ac.kr This suggests that these compounds may interfere with the cellular machinery responsible for committing cells to a new round of division.

In another study, different quinazolinone derivatives were found to arrest the cell cycle at the G2/M phase. rsc.org Specifically, compounds 39 and 64 , which are 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, were shown to induce G2+M arrest, indicative of an inhibitory effect on tubulin polymerization. rsc.orgnih.gov Furthermore, certain N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates arrested A549 cells at the S and G2/M phases.

A derivative identified as compound 19d was observed to cause cell cycle arrest at the G1 phase in breast cancer cells. semanticscholar.org This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Indeed, some quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against CDK2. nih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The induction of apoptosis is a key mechanism for many effective anticancer drugs. Research has shown that various quinazolinone derivatives can trigger this process in cancer cells.

The antitumor action of certain 2-phenylquinazolin-4(3H)-one derivatives has been linked to the induction of apoptotic cell death. nih.govresearchgate.net While the precise pathways were not fully elucidated in this study, it highlights the pro-apoptotic potential of this class of compounds.

Further research on other quinazolinone derivatives has provided more detailed mechanistic insights. For example, some derivatives have been found to induce apoptosis in breast cancer cells in a dose-dependent manner. researchgate.net The mechanism can involve the generation of reactive oxygen species (ROS) or the inhibition of key survival proteins. mdpi.com For instance, copper complexes of quinazolinone Schiff base ligands have been shown to induce apoptosis, potentially through the inhibition of the proteasome. mdpi.com

The cytotoxic and antiproliferative activities of quinazolinone derivatives have been extensively evaluated against a variety of human cancer cell lines. A series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrated noteworthy cytotoxic activity against several human cancer cell lines. researchgate.netnih.gov

For example, compound 3a from this series was particularly effective against promyelocytic leukaemia HL60 and non-Hodgkin lymphoma U937 cells. nih.gov Another derivative, 3d , showed significant activity against cervical cancer HeLa cells. nih.gov The table below summarizes the cytotoxic activity of selected 6-iodo-2-methylquinazolin-4-(3H)-one derivatives. nih.gov

| Compound | Cell Line | IC50 (µM) |

| 3a | HL60 | 21 |

| U937 | 30 | |

| 3d | HeLa | 10 |

| 3e | T98G | 12 |

| 3h | T98G | 22 |

Similarly, a range of 2-phenylquinazolin-4(3H)-one derivatives also exhibited significant cytotoxic effects. nih.govresearchgate.net Compound 6c from this series was found to be highly cytotoxic against all tested cell lines, with its activity against HeLa cells surpassing that of the standard anticancer drug adriamycin. nih.gov

The antiproliferative effects of these compounds are believed to be mediated through the inhibition of various molecular targets. Molecular docking studies have suggested that 6-iodo-2-methylquinazolin-4-(3H)-one derivatives may exert their effects by inhibiting dihydrofolate reductase (DHFR). researchgate.netnih.gov Other potential targets for quinazolinone derivatives include tyrosine kinases such as EGFR, HER2, and VEGFR, as well as the protein kinase CDK2. nih.gov

DNA Interaction Studies: Photo-Disruptive Activity

Information regarding the specific photo-disruptive activity of this compound or its close derivatives is not available in the reviewed scientific literature. However, the interaction of quinazolinone derivatives with DNA is a recognized mechanism of action for some compounds within this class. For instance, some quinazolinone-based compounds are known to act as DNA intercalating agents, which can lead to anticancer effects. researchgate.net While this does not directly address photo-disruptive activity, it does indicate that DNA can be a target for this scaffold.

Computational Chemistry and in Silico Methodologies in Quinazolinone Research

Applications of Molecular Docking for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. This technique is instrumental in elucidating the binding mode of quinazolinone derivatives, including 6-iodo-2-methyl-3-phenylquinazolin-4-one, at the atomic level.

Research on a series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives has demonstrated the utility of molecular docking in correlating a compound's structure with its biological activity. nih.gov For instance, docking studies of these compounds against dihydrofolate reductase (DHFR), a key enzyme in cancer chemotherapy, have revealed a good correlation between the calculated binding affinity and the experimentally observed cytotoxic activity. nih.gov Specifically, compound 3d in a study, a potent derivative, showed significant interactions within the DHFR active site, highlighting the importance of specific substitutions on the quinazolinone core for biological activity. nih.gov

In another study, molecular docking was employed to understand the interaction of quinazolinone derivatives with the epidermal growth factor receptor (EGFR) kinase domain. researchgate.net The docking analysis of compounds 3a and 4b from the study provided insights into their binding modes, which were consistent with their observed inhibitory activities. researchgate.net These studies underscore how molecular docking can effectively guide the rational design of novel quinazolinone-based inhibitors.

The insights gained from molecular docking are crucial for understanding the structure-activity relationships (SAR) of compounds like this compound. By visualizing the interactions between the ligand and the target protein, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and selectivity. This knowledge is then used to propose structural modifications to the lead compound to enhance its therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

2D and 3D QSAR Approaches

Both 2D and 3D QSAR methodologies have been applied to quinazolinone derivatives to understand the structural requirements for their biological activities. nih.gov 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices and physicochemical properties. nih.gov In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecules and the surrounding molecular fields. nih.govrsc.org

A study on novel iodinated 4-(3H)-quinazolinones employed 3D-QSAR analysis to elucidate the structural features responsible for their antitumor activity. nih.gov The resulting CoMFA model highlighted the significance of electron-withdrawing and lipophilic groups at the para-position of the phenyl ring, as well as hydrophobic interactions of the quinazoline (B50416) ring within the active site of DHFR. nih.gov Such models provide a visual representation of the favorable and unfavorable regions for substituent modifications, thereby guiding the design of more potent analogues.

Correlating Molecular Descriptors with Biological Activity

A key aspect of QSAR is the identification of molecular descriptors that are highly correlated with the biological activity of interest. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

In the context of quinazolinone research, various molecular descriptors have been found to be important for their biological activity. For example, in a 2D-QSAR study of quinazoline derivatives, it was found that certain descriptors related to the molecule's shape and electronic properties were crucial for their activity against Trypanosoma cruzi. eurekaselect.com Similarly, a study on dihydropteridone derivatives, which share structural similarities with quinazolinones, identified the "Minimum exchange energy for a C-N bond" (MECN) as a critical descriptor influencing their anticancer activity. frontiersin.org

By establishing a robust correlation between these descriptors and the biological activity of compounds like this compound, researchers can build predictive models to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the system over time. researchgate.net This technique complements the static picture provided by molecular docking and can offer deeper insights into the binding process.

MD simulations have been used to study the stability of quinazolinone derivatives within the binding pockets of various target proteins. nih.govtandfonline.com For instance, simulations can reveal the flexibility of certain residues in the active site and how they adapt to the presence of the ligand. researchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses performed during MD simulations to assess the stability of the complex and the flexibility of individual residues, respectively. researchgate.net

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost associated with experimental high-throughput screening.

Structure-based virtual screening, which utilizes the 3D structure of the target protein, has been successfully employed in the discovery of novel quinazoline-based inhibitors. nih.govresearchgate.net In one such study, a database of quinazoline derivatives was screened against the epidermal growth factor receptor (EGFR). nih.govresearchgate.net The screening process, which included filtering for drug-like properties and predicting ADME (absorption, distribution, metabolism, and excretion) characteristics, led to the identification of several promising lead compounds with better predicted binding scores than a known reference drug. nih.govresearchgate.net

Collaborative virtual screening efforts have also proven effective in identifying novel 2-aryl-4-aminoquinazoline series with in vivo efficacy against Trypanosoma cruzi. acs.org By combining results from multiple proprietary libraries, researchers were able to rapidly expand the structure-activity relationship around the hit compounds. acs.org These examples highlight the power of virtual screening in identifying novel and potent quinazolinone derivatives for various therapeutic applications.

Principles of Cheminformatics in Quinazolinone Scaffold Optimization

Cheminformatics encompasses a wide range of computational tools and techniques used to manage, analyze, and model chemical information. In the context of quinazolinone research, cheminformatics plays a vital role in scaffold optimization and drug design. researchgate.netresearchgate.net

The principles of cheminformatics are applied throughout the drug discovery pipeline, from library design and diversity analysis to the development of predictive models for biological activity and pharmacokinetic properties. By analyzing large datasets of quinazolinone derivatives and their associated biological data, cheminformatic approaches can identify key structural motifs and physicochemical properties that are important for a desired therapeutic effect.

For example, cheminformatic tools can be used to cluster compounds based on their structural similarity, which can help in understanding the SAR of a particular series of compounds. Furthermore, the application of machine learning algorithms to chemical data can lead to the development of robust predictive models for various endpoints, including bioactivity, toxicity, and metabolic stability. These models can then be used to virtually screen large compound libraries and prioritize candidates for synthesis and experimental testing.

In essence, cheminformatics provides the computational framework for integrating and analyzing diverse chemical and biological data, thereby enabling a more rational and efficient approach to the optimization of the quinazolinone scaffold for therapeutic purposes.

Advanced Research Applications of Quinazolinone Derivatives General Categories

Research into Anticancer Potential

The search for novel anticancer agents is a critical area of pharmaceutical research, and quinazolinone derivatives have shown considerable promise. nih.gov The introduction of an iodine atom at the 6-position and a phenyl group at the 3-position of the 2-methylquinazolin-4-one core has been a subject of scientific investigation to evaluate its cytotoxic effects.

Studies on Various Cancer Cell Lines

A series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines. nih.gov One study highlighted that a compound, designated 3a (6-iodo-2-methyl-3-phenylquinazolin-4-one), demonstrated notable effectiveness against promyelocytic leukaemia (HL60) and non-Hodgkin lymphoma (U937) cell lines, with IC50 values of 21 µM and 30 µM, respectively. nih.gov

Other derivatives in the same series also showed significant activity. For instance, compound 3d was effective against cervical cancer (HeLa) with an IC50 of 10 µM, while compounds 3e and 3h were strongly active against glioblastoma multiforme (T98G) with IC50 values of 12 µM and 22 µM. nih.gov

Table 1: Cytotoxic Activity of this compound (3a) and Related Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |

|---|---|---|---|

| 3a | HL60 | Promyelocytic Leukaemia | 21 nih.gov |

| 3a | U937 | Non-Hodgkin Lymphoma | 30 nih.gov |

| 3d | HeLa | Cervical Cancer | 10 nih.gov |

| 3e | T98G | Glioblastoma Multiforme | 12 nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Targeted Therapeutic Strategies

Research into the mechanism of action for these iodinated quinazolinones suggests a potential role as inhibitors of dihydrofolate reductase (DHFR). nih.gov Molecular docking studies have been performed to correlate the experimental cytotoxic activity with the calculated binding affinity of the compounds to the DHFR active site. nih.gov These computational studies indicated a good correlation, with the most potent compounds fitting well within the enzyme's active site, suggesting that DHFR inhibition is a likely therapeutic strategy for their anticancer effects. nih.gov

Research into Antimicrobial Properties

Quinazolinone derivatives are recognized for their broad-spectrum antimicrobial activities. jocpr.comnih.govnih.gov The specific compound this compound and its close analogues have been included in screenings for antibacterial and antifungal efficacy.

Antibacterial Research

Studies on various 6-iodoquinazolin-4-one (B131393) derivatives have demonstrated potent to moderate activity against both Gram-positive and Gram-negative bacteria. jocpr.com In one study, a series of 6-iodo-2-methyl quinazolinone derivatives were synthesized and tested for antibacterial activity against microorganisms such as Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. The synthesized compounds exhibited promising results against these stock cultures. researchgate.net Another study synthesized Schiff bases from 6-iodo-3-amino-2-methylquinazolin-4-one and tested them against Escherichia coli and Staphylococcus aureus, where they showed antibacterial effects. semanticscholar.org

While specific data for this compound is part of a broader series in these studies, the general findings support the antibacterial potential of the 6-iodo-quinazolinone scaffold.

Table 2: Representative Antibacterial Screening of Quinazolinone Derivatives

| Bacterial Strain | Type | Activity Observed for Related Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Yes researchgate.netsemanticscholar.org |

| Bacillus species | Gram-positive | Yes researchgate.net |

| Escherichia coli | Gram-negative | Yes semanticscholar.org |

Antifungal Research

The antifungal potential of iodinated quinazolinones has also been an area of interest. jocpr.com A novel series of 6-iodoquinazolin-4-one derivatives were evaluated for their activity against pathogenic fungi, including Candida albicans and Saccharomyces cerevisiae. jocpr.com The results indicated that the compounds showed a range from potent to moderately potent antifungal activity when compared to the standard drug Nystatin. jocpr.com While detailed metrics for the specific title compound are often embedded within the larger series, the consistent activity of the class highlights its promise.

Research into Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives are well-documented, with research exploring their ability to mitigate inflammatory responses. nih.gov Although direct studies focusing exclusively on the anti-inflammatory activity of this compound are not extensively detailed in the searched literature, related compounds within the quinazolinone class have been evaluated. For example, studies on bromo-substituted analogues have shown good anti-inflammatory activity in carrageenan-induced paw edema tests in rats, comparable to standard drugs like ibuprofen. nih.gov The general anti-inflammatory potential of the quinazolinone core suggests that the title compound could be a candidate for similar activity, though specific research is required to confirm this.

Research into Antiviral Activity

Quinazolinone derivatives have shown promise as broad-spectrum antiviral agents. Research has demonstrated their activity against a variety of viruses.

Zika and Dengue Virus: Phenotypic screening has identified 2,3,6-trisubstituted quinazolinone compounds as potent inhibitors of Zika virus (ZIKV) replication. nih.govnih.govacs.org Further studies have shown that some of these compounds also exhibit potent activity against Dengue virus (DENV), with some analogues showing efficacy at nanomolar concentrations with no significant cytotoxicity to mammalian cells. nih.govnih.govacs.org

Other Viruses: The antiviral potential of quinazolinones extends to other viruses as well. Studies have reported their activity against viruses such as herpes simplex virus (HSV), vaccinia virus, and parainfluenza virus. researchgate.net

Other Emerging Research Areas

The therapeutic potential of quinazolinone derivatives is continuously being explored in various other fields.

Antimalarial Activity: The quinazolinone moiety is a key structural feature of febrifugine, a natural product with known antimalarial properties. nih.gov This has spurred the synthesis and evaluation of numerous quinazolinone derivatives as potential antimalarial agents. nih.govnih.gov Research has focused on structure-activity relationship (SAR) studies to optimize their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org

Antihypertensive Activity: Several quinazolinone derivatives have been synthesized and screened for their antihypertensive properties. benthamdirect.comjapsonline.com Some of these compounds have demonstrated the ability to lower blood pressure in in-vivo models, often acting as α1-adrenergic receptor blockers. japsonline.com

Antioxidant Activity: The antioxidant potential of quinazolinone derivatives is another area of active investigation. nih.govnih.govrtu.lvmdpi.com The ability of these compounds to scavenge free radicals and chelate metal ions suggests their potential utility in conditions associated with oxidative stress. mdpi.com The antioxidant capacity can be significantly influenced by the nature and position of substituents on the quinazolinone ring. nih.gov

Anticonvulsant Activity: Inspired by the sedative-hypnotic properties of methaqualone, a well-known quinazolinone derivative, researchers have explored the anticonvulsant potential of this class of compounds. researchgate.netnih.govmdpi.com Studies have shown that certain 2,3-disubstituted quinazolin-4(3H)-one derivatives exhibit significant anticonvulsant activity in various animal models of epilepsy. nih.govnih.govnuph.edu.ua The proposed mechanisms of action include positive allosteric modulation of GABA-A receptors and inhibition of carbonic anhydrase. mdpi.comnih.gov

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Strategies

The current synthesis of 6-iodo-2-methyl-3-phenylquinazolin-4-one and its analogs often involves multi-step procedures. For instance, a common route starts with the iodination of anthranilic acid, followed by reaction with acetic anhydride (B1165640) to form an acetamido-iodobenzoic acid intermediate, which is then cyclized with an appropriate amine. nih.gov While effective, these methods can have drawbacks related to yield, reaction conditions, and waste generation.

Future research should aim to develop more streamlined and sustainable synthetic protocols. Promising avenues include:

Catalytic Cascade Reactions: The use of transition-metal catalysts, such as copper, has been shown to enable highly efficient cascade syntheses of quinazolinone derivatives from simple starting materials in good to excellent yields. rsc.org Applying such methodologies could consolidate multiple steps into a single, more economical operation.

Green Chemistry Approaches: Exploring the use of nanoporous silica-based catalysts could offer benefits like high product yields and easy catalyst reusability, minimizing waste. iaea.org Furthermore, shifting towards greener solvents like water or ethanol (B145695) and employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce the environmental impact. researchgate.netnih.gov

One-Pot Syntheses: Designing one-pot, multi-component reactions where precursors like 2-aminobenzamides and other reagents react in a single vessel would enhance efficiency by reducing the need for intermediate purification steps. iaea.orgnih.gov

Integration of Advanced Computational and Experimental Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.net For the 6-iodo-2-methyl-quinazolin-4-one scaffold, computational studies have already provided significant insights. For example, molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on a series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives identified dihydrofolate reductase (DHFR) as a plausible biological target and revealed key structural features for activity. nih.gov

Future work should build upon this foundation by integrating more sophisticated computational and experimental methods:

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of binding, MD simulations can predict the dynamic behavior of the compound within the target's active site over time, offering a more accurate assessment of binding stability and interactions. nih.govresearchgate.net

Advanced QSAR and Machine Learning: Developing robust QSAR and machine learning models based on larger datasets of quinazolinone analogs could enhance the predictive power for biological activity, toxicity, and pharmacokinetic properties, guiding more efficient lead optimization. researchgate.net

Experimental Validation: It is crucial to couple these in silico predictions with rigorous experimental validation. This includes confirming target engagement in cellular assays, solving crystal structures of the compound bound to its target protein to validate docking predictions, and performing detailed spectroscopic analysis (NMR, MS, IR) to confirm the structures of all synthesized molecules. researchgate.netnih.gov

Rational Design of Next-Generation Quinazolinone-Based Probes and Candidate Molecules

Rational drug design aims to create new molecules with improved potency, selectivity, and drug-like properties based on an understanding of their structure-activity relationships (SAR). nih.govresearchgate.net Studies on 6-iodo-substituted quinazolinones have begun to elucidate these relationships. For example, analysis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives showed that electron-withdrawing and lipophilic groups at the para-position of the 3-phenyl ring could enhance cytotoxic activity. nih.gov Similarly, introducing an iodine atom at position 6 has been explored as a strategy to improve inhibitory activity against other targets like cyclin-dependent kinase 9 (CDK9). mdpi.com

Future rational design efforts for the this compound scaffold should focus on:

Systematic SAR Exploration: Synthesizing and testing a focused library of analogs to systematically probe the effects of modifications at each position of the molecule (the 2-methyl group, the 3-phenyl ring, and the 6-iodo group) on target affinity and selectivity.

Molecular Hybridization: Creating hybrid molecules by combining the 6-iodo-quinazolinone core with other pharmacologically active scaffolds. nih.govnih.gov This strategy can lead to compounds with dual-targeting capabilities or novel mechanisms of action.

Development of Chemical Probes: Designing high-affinity, selective derivatives that can be used as chemical probes to investigate the biological functions of specific targets like DHFR or kinases in cells and tissues, which is a critical step in target validation.

Exploration of Novel Biological Targets and Polypharmacology

While DHFR has been identified as a potential target for 6-iodo-2-methylquinazolin-4-one derivatives, the quinazolinone scaffold is known for its promiscuity, interacting with a wide range of biological targets. nih.gov This presents both a challenge and an opportunity. The "one drug, one target" paradigm is often insufficient for complex multifactorial diseases like cancer. nih.gov The ability of a single compound to modulate multiple targets—a concept known as polypharmacology—can lead to enhanced efficacy and overcome drug resistance. nih.gov

Quinazolinone derivatives have demonstrated a vast array of biological activities, including:

Anticancer: Targeting enzymes like EGFR, VEGFR-2, FGFR-1, BRAF, PIM kinase, and CDK9. nih.govnih.govmdpi.comfrontiersin.org

Antimicrobial: Showing activity against various bacterial and fungal strains. researchgate.netresearchgate.net

Anti-inflammatory: Inhibiting enzymes such as cyclooxygenase (COX). nih.gov

Neurodegenerative Disease: Acting as cholinesterase inhibitors for potential use in Alzheimer's disease. dergipark.org.tr

Future research should therefore include broad biological screening of this compound and its next-generation analogs against diverse panels of targets. This will help to identify novel therapeutic applications and to understand its polypharmacological profile, which is essential for predicting both its efficacy and potential side effects.

Q & A

Q. What are the established synthetic routes for 6-iodo-2-methyl-3-phenylquinazolin-4-one, and how can reaction intermediates be characterized?

The compound is synthesized via cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde derivatives in ethanol under reflux, followed by iodination . Key intermediates, such as 2-amino-5-iodomethylbenzoate derivatives, are characterized using HPLC for purity (>95%) and FTIR to confirm functional groups (e.g., C=O stretch at 1662 cm⁻¹). NMR spectroscopy (¹H/¹³C) is critical for verifying structural motifs, such as the quinazolinone ring and iodine substitution patterns .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

Standard protocols involve determining minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays. Activity is compared to reference antibiotics like ciprofloxacin. Data interpretation must account for solubility limitations; dimethyl sulfoxide (DMSO) is often used as a co-solvent at concentrations ≤1% to avoid cytotoxicity .

Q. What safety precautions are necessary when handling this compound?

Safety data sheets (SDS) indicate hazards such as skin irritation (H313) and harmful inhalation (H333). Researchers should use fume hoods, nitrile gloves, and eye protection. Waste disposal must comply with institutional guidelines for halogenated organic compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yield optimization (e.g., from 75% to >90%) involves adjusting stoichiometry (1:1.2 molar ratio of benzamide to aldehyde) and reaction time (7–12 hours under reflux). Catalytic iodine (0.5 equiv) enhances cyclization efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticonvulsant effects)?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound stability. Researchers should:

- Validate activity using orthogonal assays (e.g., time-kill curves for antimicrobials, maximal electroshock tests for anticonvulsants).

- Perform stability studies (HPLC monitoring) to rule out degradation artifacts .

Q. How do computational methods support the design of quinazolinone derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like angiotensin II receptors or cyclin-dependent kinases. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and analyze electronic properties (e.g., HOMO-LUMO gaps), guiding structural modifications for enhanced activity .

Q. What advanced spectroscopic techniques are used to study substituent effects on quinazolinone reactivity?

X-ray crystallography resolves crystal packing and hydrogen-bonding networks, while mass spectrometry (HRMS-ESI) confirms molecular weights (e.g., m/z 382.9448 for C₁₄H₉ClIN₂O⁺). Variable-temperature NMR probes dynamic effects of substituents like the 6-iodo group .

Methodological Considerations

Q. How are regioselectivity challenges addressed during halogenation of quinazolinones?

Iodination at the 6-position is favored due to electron-donating effects of the 2-methyl group. Control experiments with alternative halogens (e.g., bromine) and DFT-based Fukui indices identify electrophilic sites. Reaction monitoring via TLC (silica GF₂₅₄) ensures selective product formation .

Q. What in vivo models are appropriate for evaluating neuropharmacological activity?

Rodent models (e.g., pentylenetetrazole-induced seizures) assess anticonvulsant potential. Dosing regimens (10–50 mg/kg, intraperitoneal) and pharmacokinetic parameters (t½, Cmax) are determined using LC-MS/MS plasma analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.